molecular formula C33H34FN3O5SSe B12381790 ER degrader 6

ER degrader 6

Cat. No.: B12381790
M. Wt: 682.7 g/mol
InChI Key: OVNVQSFVXDRGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the necessary pharmacophores. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger batch sizes. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: ER degrader 6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

ER degrader 6 has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

ER degrader 6 exerts its effects by binding to the estrogen receptor and promoting its degradation. This process involves increasing the hydrophobicity and instability of the receptor, leading to its downregulation and subsequent degradation by the proteasome. The molecular targets include the estrogen receptor itself, and the pathways involved are primarily related to estrogen signaling and proteasome-mediated degradation .

Comparison with Similar Compounds

Uniqueness: ER degrader 6 is unique in its ability to selectively degrade the estrogen receptor with high potency and specificity. Unlike some other SERDs, it is designed to be orally bioavailable, making it more convenient for patients. Additionally, this compound has shown efficacy in overcoming resistance to traditional endocrine therapies, making it a valuable addition to the arsenal of treatments for ER+ breast cancer .

Properties

Molecular Formula

C33H34FN3O5SSe

Molecular Weight

682.7 g/mol

IUPAC Name

[6-[4-[6-[ethyl-(2-fluorophenyl)sulfamoyl]-3-(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-2-en-2-yl]anilino]-6-oxohexyl] selenocyanate

InChI

InChI=1S/C33H34FN3O5SSe/c1-2-37(27-9-6-5-8-26(27)34)43(40,41)29-20-28-31(22-13-17-25(38)18-14-22)32(33(29)42-28)23-11-15-24(16-12-23)36-30(39)10-4-3-7-19-44-21-35/h5-6,8-9,11-18,28-29,33,38H,2-4,7,10,19-20H2,1H3,(H,36,39)

InChI Key

OVNVQSFVXDRGGF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1F)S(=O)(=O)C2CC3C(=C(C2O3)C4=CC=C(C=C4)NC(=O)CCCCC[Se]C#N)C5=CC=C(C=C5)O

Origin of Product

United States

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